molecular formula C12H7Cl2N3 B1281116 4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine CAS No. 77712-91-5

4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine

Cat. No.: B1281116
CAS No.: 77712-91-5
M. Wt: 264.11 g/mol
InChI Key: NGCHWEIPUJGEFX-UHFFFAOYSA-N
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Description

4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with 2-aminopyridine in the presence of a base, followed by cyclization to form the imidazo[4,5-c]pyridine ring system .

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(2-chlorophenyl)pyridine
  • 4-chloro-2-(2-fluorophenyl)-1H-imidazo[4,5-c]pyridine
  • 2-chloro-4-(2-methylphenyl)pyridine

Uniqueness

4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of both imidazole and pyridine rings. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-8-4-2-1-3-7(8)12-16-9-5-6-15-11(14)10(9)17-12/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCHWEIPUJGEFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=CN=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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